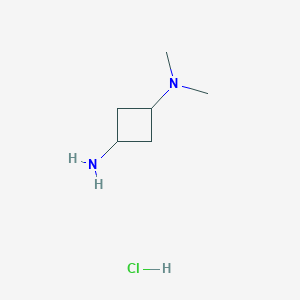

N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride

Description

Properties

Molecular Formula |

C6H15ClN2 |

|---|---|

Molecular Weight |

150.65 g/mol |

IUPAC Name |

1-N,1-N-dimethylcyclobutane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8(2)6-3-5(7)4-6;/h5-6H,3-4,7H2,1-2H3;1H |

InChI Key |

DDUGUHFEHIDNGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride typically involves the reaction of cyclobutanediamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce simpler amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H16Cl2N2

- Molecular Weight : 187.11 g/mol

- Structural Features : The compound features a cyclobutane ring with two methyl groups attached to the nitrogen atoms, enhancing its nucleophilicity and reactivity.

Synthesis of Complex Molecules

N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecular architectures.

- Oxidation Reactions : Typically involves agents like hydrogen peroxide or potassium permanganate.

- Reduction Reactions : Can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The amine groups can react with alkyl halides or acyl chlorides under basic or neutral conditions.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes are studied for their catalytic properties and potential therapeutic applications.

- Catalytic Properties : Research indicates that complexes formed with this compound exhibit significant catalytic activity in various chemical reactions.

- Therapeutic Applications : Investigations into its biological activity suggest potential uses in drug development, particularly in targeting specific enzymes and receptors .

This compound has shown promising biological activities that warrant further exploration:

Antioxidant Activity

Studies have demonstrated that this compound can scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related damage in biological systems.

| Study | Findings |

|---|---|

| Antioxidant Capacity | Significant ability to scavenge free radicals observed |

Antibacterial Efficacy

In vitro tests have revealed varying degrees of antibacterial activity against common pathogens. This highlights its potential as a lead compound for developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Antibacterial Activity | Derivatives show efficacy against various bacterial strains |

Mechanistic Insights into Anticancer Activity

Research into related compounds suggests that they may induce apoptosis in cancer cell lines, providing a basis for further investigation into their anticancer potential.

| Study | Findings |

|---|---|

| Anticancer Potential | Related compounds induce apoptosis in cancer cell lines |

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study on the compound's interaction with metal ions showed that it could form stable complexes that enhance catalytic reactions in organic synthesis.

- Case Study 2 : Investigations into its antioxidant properties revealed that it could protect cells from oxidative damage, suggesting applications in nutraceuticals.

- Case Study 3 : Research on its antibacterial properties led to the identification of derivatives with enhanced efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Cyclobutane vs. Benzene vs. Alkyl Chains

The compound is compared to analogs with variations in the central core (cyclobutane, benzene, or alkyl chains) and substitution patterns:

Spectroscopic and Physicochemical Properties

- NMR Data: N1,N1-Dimethylbenzene-1,3-diamine (non-cyclobutane analog):

- ¹H NMR : Peaks at δ 6.15–6.90 ppm (aromatic protons), δ 2.85 ppm (N–CH₃) .

- ¹³C NMR: δ 151.2 (C–N), δ 112.4–130.1 (aromatic carbons) . Cyclobutane analogs: Limited NMR data available, but cyclobutane ring protons typically resonate at δ 1.50–3.00 ppm due to ring strain .

Solubility :

Stability :

Key Research Findings

Synthetic Challenges : Cyclobutane derivatives require specialized conditions (e.g., trans-selectivity in diastereomer synthesis) compared to linear alkyl analogs .

Solubility-Structure Relationship : Appending polar groups (e.g., dimethylamine) to cyclobutane or propane cores significantly enhances aqueous solubility, critical for drug delivery .

Spectroscopic Differentiation : Aromatic analogs are easily distinguishable via NMR due to aromatic proton signals, while cyclobutane derivatives show distinct aliphatic regions .

Biological Activity

N1,N1-Dimethylcyclobutane-1,3-diamine hydrochloride is a cyclic diamine with significant potential in various biological and chemical applications. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H16Cl2N2

- Molecular Weight : 187.11 g/mol

- IUPAC Name : (1R,3R)-N1,N1-dimethylcyclobutane-1,3-diamine

- CAS Number : 1821832-50-1

The compound features a cyclobutane ring with two methyl groups attached to nitrogen atoms, imparting unique steric and electronic properties that are crucial for its biological activity.

This compound interacts with various biological molecules, primarily through its amine groups. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction is essential for understanding its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Ligand Properties : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes are studied for their catalytic properties and potential therapeutic applications.

- Enzyme Interaction : Studies have shown that the compound can influence enzyme activity by binding to metal ions, which may enhance or inhibit enzymatic reactions .

Table 1: Summary of Biological Activities

Case Study: Coordination Chemistry Applications

In a study focused on the coordination chemistry of this compound, researchers found that the compound could stabilize various metal ions. These complexes demonstrated enhanced catalytic activity in organic reactions, suggesting potential applications in synthetic chemistry and drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylcyclohexane-1,2-diamine | Cyclohexane | Larger ring size; different steric properties |

| N,N-Dimethylcyclopentane-1,3-diamine | Cyclopentane | Intermediate ring size; distinct reactivity |

| N,N-Dimethylbutane-1,3-diamine | Linear structure | Straight-chain structure; lacks cyclic properties |

The smaller cyclobutane ring of this compound contributes to its distinct steric and electronic characteristics compared to larger cyclic and linear analogs.

Q & A

Basic: What are the optimal synthetic routes for N1,N1-dimethylcyclobutane-1,3-diamine hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves reductive amination of cyclobutanone derivatives. For example, reacting 3-aminocyclobutanone with dimethylamine under hydrogenation (e.g., H₂/Pd-C) yields the free base, which is then treated with HCl to form the hydrochloride salt . Key factors:

- Temperature: Higher temperatures (40–60°C) accelerate imine formation but may promote side reactions like cyclobutane ring strain-induced decomposition.

- Solvent: Polar aprotic solvents (e.g., THF or DCM) improve amine solubility and reduce byproduct formation .

- Stoichiometry: A 10–20% excess of dimethylamine ensures complete conversion of the ketone intermediate .

Table 1: Representative reaction conditions and yields:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd-C | THF | 50 | 78 | 95% |

| NaBH₄ | MeOH | 25 | 65 | 90% |

Basic: How is the purity of this compound validated in academic research?

Answer:

Purity assessment combines HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR to detect residual solvents or unreacted amines . For example:

- HPLC retention time: 8.2 min under isocratic conditions (70:30 H₂O:MeCN).

- Impurity thresholds: ≤0.5% for dimethylamine (detected via derivatization with ninhydrin) . Advanced labs use LC-MS for trace analysis of cyclobutane ring-opening byproducts (e.g., linear diamines) .

Advanced: How does stereochemistry influence the reactivity of this compound in coordination chemistry?

Answer:

The cyclobutane ring imposes steric constraints , favoring cisoid conformations in metal complexes. For example:

- Pd(II) complexes: The diamine acts as a bidentate ligand, with Pd–N bond lengths ~2.05 Å (confirmed by X-ray crystallography using SHELXL ).

- Steric effects: N-methyl groups hinder axial coordination, making the compound more selective for square-planar geometries .

Methodological note: Use circular dichroism (CD) or X-ray diffraction to resolve enantiomeric preferences in chiral derivatives .

Advanced: What analytical strategies resolve contradictions in stability data under aqueous vs. anhydrous conditions?

Answer:

Discrepancies arise from hydrolysis of the cyclobutane ring in water. Key approaches:

- pH-dependent stability studies: The hydrochloride salt is stable at pH < 5 (protonated amine prevents nucleophilic attack) but degrades at pH > 7 via ring-opening to form linear diamine derivatives .

- Kinetic analysis: Monitor degradation via NMR line-shape analysis (e.g., disappearance of cyclobutane CH₂ signals at δ 3.1 ppm) .

- Storage recommendations: Store at −20°C under argon to prevent hygroscopic decomposition .

Advanced: How are impurities like N1-methylcyclobutane-1,3-diamine quantified in pharmacological studies?

Answer:

Impurity profiling involves:

- Synthesis of reference standards: Co-synthesize potential byproducts (e.g., mono-methyl derivatives) for calibration .

- HPLC-MS/MS: Use MRM transitions (e.g., m/z 149 → 105 for the parent ion) with a LOQ of 0.1 ng/mL .

- Pharmacopeial compliance: Follow USP guidelines for validation of accuracy (±5%) and precision (RSD < 2%) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?

Answer:

- X-ray crystallography: SHELXL refinement reveals bond angles (e.g., N–C–C–N torsion angle ~60° due to cyclobutane puckering) .

- FT-IR: N–H stretches (2500–2700 cm⁻¹) confirm hydrochloride salt formation .

- TGA/DSC: Assess thermal stability; decomposition onset at ~220°C correlates with cyclobutane ring fragmentation .

Advanced: How do computational methods (e.g., DFT) predict the compound’s reactivity in catalytic applications?

Answer:

- DFT calculations (B3LYP/6-31G):* Predict nucleophilicity (NPA charge: −0.45 e) and frontier orbitals (HOMO −6.2 eV) .

- Transition-state modeling: Identify energy barriers for ring-opening (e.g., 25 kcal/mol for acid-catalyzed hydrolysis) .

- Validation: Compare computed vs. experimental NMR shifts (MAE < 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.